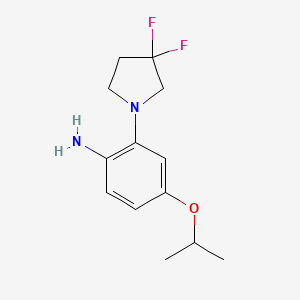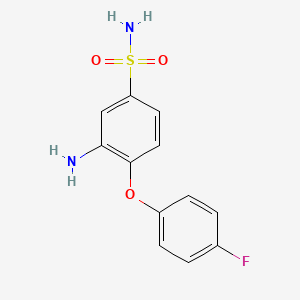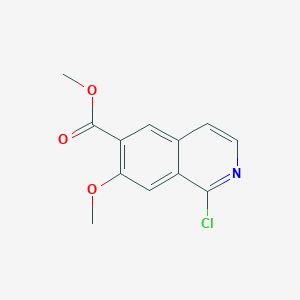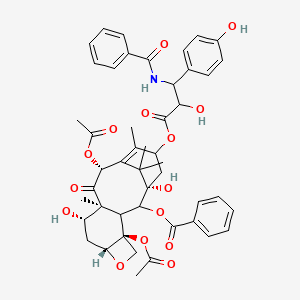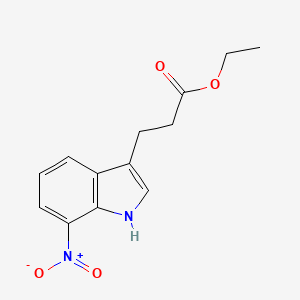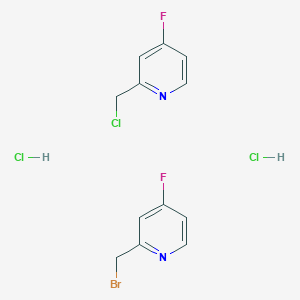
2-(Bromomethyl)-4-fluoropyridine--2-(chloromethyl)-4-fluoropyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32068496” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure, which allows it to participate in a range of chemical reactions and processes. This compound is utilized in research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32068496” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity. The synthetic route may involve:
Step 1: Initial reaction of precursor compounds under specific conditions.
Step 2: Purification of intermediates through crystallization or distillation.
Step 3: Final reaction to form “MFCD32068496,” followed by purification.
Industrial Production Methods: In an industrial setting, the production of “MFCD32068496” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Key aspects include:
- Use of automated systems for precise control of reaction parameters.
- Implementation of safety measures to handle reactive intermediates.
- Quality control to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD32068496” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Aplicaciones Científicas De Investigación
“MFCD32068496” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which “MFCD32068496” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
“MFCD32068496” can be compared with other similar compounds based on its structure and reactivity. Similar compounds may include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares structural features but differs in its biological activity.
Compound C: Used in similar industrial applications but with different synthetic routes.
The uniqueness of “MFCD32068496” lies in its specific combination of stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C12H12BrCl3F2N2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-fluoropyridine;2-(chloromethyl)-4-fluoropyridine;dihydrochloride |
InChI |
InChI=1S/C6H5BrFN.C6H5ClFN.2ClH/c2*7-4-6-3-5(8)1-2-9-6;;/h2*1-3H,4H2;2*1H |
Clave InChI |
CQFGNIWNBIQTHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1F)CCl.C1=CN=C(C=C1F)CBr.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
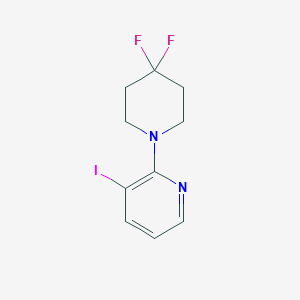


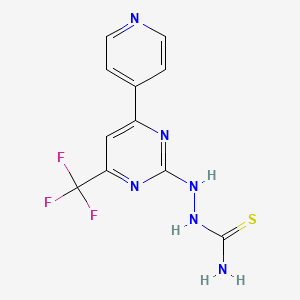

![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
